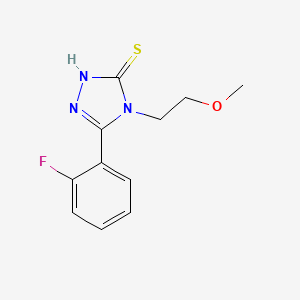
5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. This compound belongs to the class of triazole derivatives and has a unique chemical structure that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease, it has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione vary depending on the specific application and dosage. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and inhibit the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease, it has been shown to improve cognitive function and inhibit acetylcholinesterase activity.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its unique chemical structure, high yield of synthesis, and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the investigation of 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. In medicine, further investigation into its potential as an anti-cancer agent and treatment for Alzheimer's disease is needed. Additionally, its potential as a pesticide and herbicide in agriculture should be explored. Further research is also needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
The unique chemical structure of 5-(2-fluorophenyl)-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has made it a promising candidate for scientific research in various fields. In medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
3-(2-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJDECPUMZGNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(1,3-benzothiazol-2-ylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4081657.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4081659.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide](/img/structure/B4081660.png)
![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-bromo-6-methoxyphenyl acetate](/img/structure/B4081675.png)
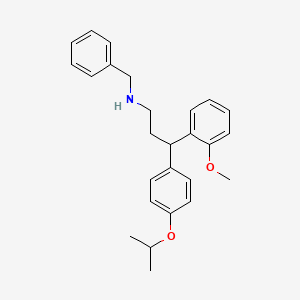
![4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B4081677.png)
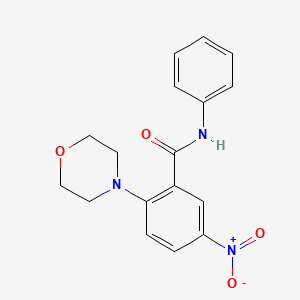
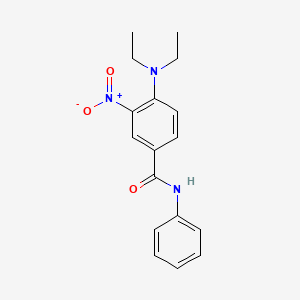
![methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4081716.png)
![6-amino-3-(4-ethoxyphenyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081731.png)
![N-(4-chlorobenzyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081747.png)
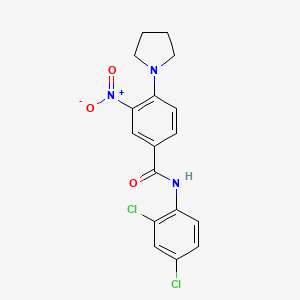
![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butyrate](/img/structure/B4081756.png)
